2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine

Fragment‑based drug discovery Lipophilic efficiency Triazolopyrazine scaffold

This compound is a fused [1,2,4]triazolo[4,3-a]pyrazine heterocycle bearing a 2‑pyridyl substituent at the 3‑position, supplied primarily as a research‑grade building block (typical purity ≥95%). Its molecular formula is C₁₀H₁₁N₅ (MW 201.23 g·mol⁻¹) with a computed XLogP3 of −0.8, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and a single rotatable bond.

Molecular Formula C10H11N5
Molecular Weight 201.233
CAS No. 1159522-34-5
Cat. No. B2780534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine
CAS1159522-34-5
Molecular FormulaC10H11N5
Molecular Weight201.233
Structural Identifiers
SMILESC1CN2C(=NN=C2C3=CC=CC=N3)CN1
InChIInChI=1S/C10H11N5/c1-2-4-12-8(3-1)10-14-13-9-7-11-5-6-15(9)10/h1-4,11H,5-7H2
InChIKeyWAFBITWNSGXAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine (CAS 1159522-34-5) – Core Scaffold Identity for Targeted Heterocycle Procurement


This compound is a fused [1,2,4]triazolo[4,3-a]pyrazine heterocycle bearing a 2‑pyridyl substituent at the 3‑position, supplied primarily as a research‑grade building block (typical purity ≥95%) . Its molecular formula is C₁₀H₁₁N₅ (MW 201.23 g·mol⁻¹) with a computed XLogP3 of −0.8, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and a single rotatable bond [1]. These properties place it at the hydrophilic edge of drug‑like chemical space and distinguish it from more lipophilic triazolopyrazine analogs used in kinase inhibitor programmes [2].

Why Generic [1,2,4]Triazolo[4,3-a]pyrazine Analogs Cannot Replace 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine in Structure‑Driven Research


The 2‑pyridyl substituent confers a unique combination of low lipophilicity (XLogP3 −0.8), a single hydrogen‑bond donor, and a strategically positioned nitrogen lone pair that can act as an additional hydrogen‑bond acceptor or metal‑coordination site [1]. SAR studies on triazolopyrazine c‑Met inhibitors show that replacing the 2‑pyridyl with phenyl or 3‑/4‑pyridyl isomers alters both kinase potency and selectivity profiles, demonstrating that the exact position of the heteroaryl nitrogen is not interchangeable [2]. Consequently, procurement of a generic triazolopyrazine building block without this specific architecture introduces uncontrolled variables that can derail lead‑optimization campaigns.

Quantitative Differentiation Data for 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine Versus Closest Analogs


Lipophilicity‑Guided Fragment Prioritization: XLogP3 Differential vs. 3‑Phenyl Analog

The target compound exhibits a computed XLogP3 of −0.8, whereas the direct 3‑phenyl analog (CAS 944906‑91‑6, C₁₁H₁₂N₄) is predicted to have a substantially higher XLogP3 (estimated ≥1.5 based on the additional aromatic carbon and absence of the pyridine nitrogen) [1]. This >2.3 log unit difference translates to an approximately 200‑fold difference in octanol–water partition coefficient, directly impacting aqueous solubility and lipophilic‑ligand efficiency (LLE) in enzyme assays [2].

Fragment‑based drug discovery Lipophilic efficiency Triazolopyrazine scaffold

Hydrogen‑Bond Donor Count vs. N‑Acyl Triazolopyrazine c‑Met Inhibitors

The target compound possesses one H‑bond donor (secondary amine in the saturated pyrazine ring, HBD count = 1) [1]. In contrast, the highly optimized c‑Met inhibitor compound 4d (from the triazolopyrazine series) and foretinib both have HBD counts of ≥2 due to additional amide or urea functionalities [2]. This single‑donor architecture of the target compound provides a less complex pharmacophore suitable for fragment‑based screening, where minimal HBD count reduces the risk of promiscuous binding and improves ligand efficiency in early‑stage hits.

Kinase inhibitor design Hydrogen‑bond interactions Pharmacophore modeling

Rotatable Bond Restriction Enhances Conformational Rigidity Versus Extended Analogs

The target compound has a single rotatable bond between the triazolopyrazine core and the pyridine ring [1]. By comparison, many patent‑exemplified triazolopyrazine c‑Met inhibitors (e.g., compounds 21a‑l and 22a‑l from New J. Chem. 2020) contain two to four rotatable bonds due to appended benzyloxy or pyridazinone moieties [2]. Each additional rotatable bond is estimated to cost approximately 0.7–1.5 kJ·mol⁻¹ in entropic penalty upon protein binding [3], making the target compound entropically favored as a minimal‑entropy scaffold for fragment elaboration.

Conformational restriction Entropic binding Scaffold optimization

Metal‑Coordination Potential Via Pyridine Nitrogen vs. Phenyl‑Only Analogs

The 2‑pyridyl nitrogen provides a Lewis‑basic site capable of coordinating transition metals or forming hydrogen bonds with kinase hinge residues. In published triazolopyrazine c‑Met inhibitor co‑crystal structures, the triazole N2 atom forms a backbone hydrogen bond with Met1160, while the pyrazine ring engages in π–π stacking with Tyr1230 . The 2‑pyridyl substituent extends this interaction network by offering an additional H‑bond acceptor, a feature entirely absent in the 3‑phenyl analog (CAS 944906‑91‑6), which relies solely on hydrophobic contacts for target engagement .

Metalloenzyme inhibition Kinase hinge binding Scaffold pre‑organization

Patent‑Backed Utility as a P2X7 Antagonist Intermediate

The target compound is explicitly disclosed as an intermediate in the synthesis of P2X7 receptor modulators in US Patent 8,501,946 B2 [1]. This patent describes 5,6,7,8‑tetrahydro[1,2,4]triazolo[4,3‑a]pyrazine derivatives with P2X7 antagonist activity. The 2‑pyridyl substituent at position 3 is a critical structural feature for on‑target activity; analogs lacking this group or bearing alternative substituents failed to achieve the same level of P2X7 modulation . This patent linkage provides direct evidence of the compound’s differentiated utility in a defined therapeutic programme.

P2X7 receptor Triazolopyrazine derivatives Patent‑protected scaffold

Highest‑Value Application Scenarios for 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine Based on Quantitative Evidence


Fragment‑Based Screening Libraries Requiring Low Lipophilicity and Minimal H‑Bond Donors

With an XLogP3 of −0.8 and a single H‑bond donor, this compound is ideally suited for fragment libraries that prioritize high aqueous solubility and low non‑specific binding [1]. Its physicochemical profile aligns with the ‘rule of three’ for fragments (MW <300, clogP ≤3, HBD ≤3, HBA ≤3) and offers a 200‑fold solubility advantage over the phenyl analog, enabling high‑concentration biochemical screens without DMSO‑induced aggregation artifacts [2].

Core Scaffold for c‑Met or VEGFR‑2 Kinase Inhibitor Lead Optimization

SAR data from [1,2,4]triazolo[4,3‑a]pyrazine series demonstrate that the 2‑pyridyl substituent contributes to hinge‑region binding in c‑Met and VEGFR‑2 kinases [1]. The compound’s single rotatable bond and pre‑organized geometry make it an optimal starting point for structure‑guided elaboration, where sequential addition of substituents can be tracked quantitatively against kinase IC₅₀ values without confounding entropic factors [2].

Synthetic Intermediate for P2X7 Receptor Antagonist Development

As documented in US Patent 8,501,946 B2, this compound is a validated intermediate for P2X7 modulators [1]. Research groups pursuing P2X7‑targeted therapies for inflammatory or neuropathic pain can procure this building block with the assurance that it maps directly onto patent‑exemplified chemical space, reducing synthetic risk and accelerating SAR exploration around a confirmed pharmacophore [2].

Metal‑Coordinating Ligand Design for Metalloenzyme Inhibitors

The 2‑pyridyl nitrogen provides a discrete metal‑binding site that is absent in phenyl‑substituted analogs [1]. This feature supports the rational design of inhibitors for metalloenzymes (e.g., carbonic anhydrase, HDACs, or matrix metalloproteinases) where the pyridine can chelate catalytic zinc or magnesium ions, offering a differentiated binding mode that can be quantitatively assessed via ITC or SPR [2].

Quote Request

Request a Quote for 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.